molecular formula C8H6ClNOS B1353395 2-Chloro-5-methoxybenzothiazole CAS No. 3507-28-6

2-Chloro-5-methoxybenzothiazole

Cat. No.: B1353395
CAS No.: 3507-28-6
M. Wt: 199.66 g/mol
InChI Key: UUERHMFUYYXLRE-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the second position and a methoxy group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with appropriate reagents. One common method is the reaction of 2-aminothiophenol with 2-chloro-5-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include 2-substituted benzothiazoles with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
2-Chloro-5-methoxybenzothiazole serves as a crucial building block in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs with anti-cancer, anti-bacterial, and anti-inflammatory properties. The compound's ability to act as an enzyme inhibitor allows it to interfere with various biological pathways, making it a candidate for therapeutic agents targeting diseases such as cancer and infections.

Case Studies

  • Anti-Cancer Activity : Research indicates that benzothiazole derivatives exhibit significant anti-cancer activities. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
  • Anti-Bacterial Properties : A study demonstrated that certain derivatives of benzothiazole, including those derived from this compound, possess potent antibacterial activities against resistant strains of bacteria, suggesting their potential utility in treating infections .

Biological Studies

Enzyme Inhibition and Receptor Modulation
The compound is extensively used in biological studies to explore its role as an enzyme inhibitor and receptor modulator. Its structural characteristics allow it to bind effectively to specific enzymes, blocking their activity and providing insights into biochemical pathways.

Experimental Findings

  • Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) : Research has highlighted the potential of benzothiazole derivatives, including this compound, in inhibiting this enzyme linked to Alzheimer's disease, showcasing its relevance in neurodegenerative disease research .
  • Fluorescent Probes : The compound has been utilized in developing fluorescent probes for imaging cellular processes, enhancing the understanding of cellular dynamics and disease mechanisms .

Material Science

Development of Imaging Agents
In material science, this compound is employed in creating fluorescent dyes and imaging agents. Its unique optical properties make it suitable for applications in biological imaging and diagnostics.

Industrial Applications

Agrochemicals and Specialty Chemicals
The compound is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows it to participate in various chemical reactions essential for producing agricultural products and industrial materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The methoxy group and chlorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzothiazole: Lacks the methoxy group and has different biological activities.

    5-Methoxybenzothiazole: Lacks the chlorine atom and has different reactivity and applications.

    2-Chloro-6-methoxybenzothiazole: Has the methoxy group at the sixth position, leading to different chemical properties.

Uniqueness

2-Chloro-5-methoxybenzothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Biological Activity

2-Chloro-5-methoxybenzothiazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a benzothiazole ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. The presence of these substituents significantly influences its biological properties, making it a subject of interest for various therapeutic applications.

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities including:

  • Antibacterial Activity : Several studies have demonstrated that benzothiazole derivatives, including this compound, possess significant antibacterial properties. For instance, novel derivatives have been shown to effectively inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with severe infections .
  • Antitumor Activity : Benzothiazole compounds have been investigated for their potential as anticancer agents. Substituted benzothiazoles have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antifungal and Antiviral Properties : Some studies suggest that benzothiazole derivatives also exhibit antifungal and antiviral activities, although specific data on this compound is limited .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Biofilm Formation : Research has indicated that certain benzothiazole derivatives can inhibit biofilm formation in bacteria, which is crucial for combating persistent infections . For example, compounds targeting the Gac/Rsm two-component system in Pseudomonas aeruginosa have shown enhanced antibacterial effects when combined with traditional antibiotics.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant for neurological disorders. The binding interactions between these compounds and MAO enzymes suggest potential therapeutic applications in treating depression and other mood disorders .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study evaluated the antibacterial activity of various benzothiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with findings indicating that certain compounds had MIC values as low as 8 μg/mL, demonstrating significant antibacterial potency .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies showed that some derivatives exhibited selective toxicity towards bacterial cells while being non-cytotoxic to human cell lines, suggesting their potential for therapeutic use without adverse effects on human cells .

Data Tables

Biological ActivityCompoundMIC (μg/mL)Reference
AntibacterialThis compound8
AntitumorVarious derivativesVaries
MAO-B InhibitionCompound 3e0.060

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Chloro-5-methoxybenzothiazole, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted anilines with thiourea derivatives under acidic conditions. For example, ethyl chloroacetate reacts with 2-amino-5-chlorobenzothiazole in ethanol with KOH as a base, followed by refluxing and recrystallization . Intermediates are characterized via melting point analysis, FT-IR (to confirm functional groups like C-Cl and C-S), and elemental analysis (to verify purity >95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton coupling patterns. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% for pharmacological studies) . Thin-layer chromatography (TLC) monitors reaction progress using ethyl acetate/hexane mobile phases .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with heterocyclic substituents?

Yield optimization requires solvent selection (e.g., DMF for polar intermediates) and catalyst screening. For instance, using K₂CO₃ instead of NaOH in ethanol improves nucleophilic substitution efficiency by reducing side reactions . Microwave-assisted synthesis reduces reaction time (from 7 hours to 30 minutes) and increases yields by ~15% .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

Combine 2D NMR techniques (e.g., HSQC, HMBC) to differentiate regioisomers. For example, NOESY can confirm spatial proximity of methoxy and chloro groups in ambiguous cases . Cross-validate with computational methods (DFT calculations for NMR chemical shift predictions) .

Q. What methodologies are recommended for evaluating the antifungal activity of this compound derivatives?

Use broth microdilution assays (CLSI M38 guidelines) against Candida albicans and Aspergillus fumigatus. Minimum Inhibitory Concentration (MIC) values are compared to fluconazole controls. Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity due to increased membrane permeability .

Q. How can computational modeling guide the design of this compound-based inhibitors?

Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., fungal CYP51). Pharmacophore modeling prioritizes derivatives with hydrogen-bonding (e.g., to Thr260) and hydrophobic interactions. MD simulations (>100 ns) assess stability of ligand-enzyme complexes .

Q. What strategies address poor aqueous solubility in pharmacological studies of benzothiazole derivatives?

Incorporate sulfonate or tertiary amine groups to enhance hydrophilicity. Nanoformulation (e.g., liposomes or PLGA nanoparticles) improves bioavailability. Solubility can be quantified via shake-flask method (logP reduction from 3.2 to 1.8) .

Q. How does regioselectivity in electrophilic substitution reactions impact derivative synthesis?

The methoxy group directs electrophiles to the para position, while chloro substituents favor meta substitution. For example, nitration of this compound yields the 6-nitro derivative as the major product (80% yield) .

Q. Data Presentation

DerivativeSubstituentMIC (μg/mL)LogPReference
Compound 6 Triazole-thiol8.02.1
Compound 9c 4-Bromophenyl2.53.8

Note : MIC values ≤4 μg/mL indicate potent antifungal activity.

Properties

IUPAC Name

2-chloro-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUERHMFUYYXLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427600
Record name 2-CHLORO-5-METHOXYBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-28-6
Record name 2-Chloro-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-CHLORO-5-METHOXYBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (1.64 mL) was added to a solution of 5-methoxy-2-mercaptobenzothiazole in THF (20 mL). After stirring overnight, ice water was added. The reaction mixture was allowed to warm to rt and was diluted with EtOAc (100 mL). This was washed with water (50 mL) and brine (50 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (0 to 3% EtOAc in hexanes gradient), yielding 0.407 g (20%) of the title compound as a white solid. LC-MS: RT=9.05 min., [M+H]+=200.0. Rf=0.38 in 10% EtOAc/Hexanes.
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20%

Synthesis routes and methods II

Procedure details

A mixture of 5-methoxy-1,3-benzothiazole-2-thiol (500 mg), thionyl chloride (2 mL) and DMF (1 drop) was stirred at 50° C. for 3 days. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the obtained mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (211 mg).
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